molecular formula C12H21N3O B7544232 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole

2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole

Cat. No. B7544232
M. Wt: 223.31 g/mol
InChI Key: GLHJWFFFELRAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has been shown to activate the production of cytokines, which are signaling molecules that can stimulate the immune system to attack cancer cells. 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has also been shown to disrupt the blood supply to tumors, which can lead to tumor cell death.
Biochemical and Physiological Effects:
2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In preclinical studies, 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has also been shown to increase the infiltration of immune cells into tumors. In addition, 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has been shown to disrupt the blood supply to tumors, which can lead to tumor cell death.

Advantages and Limitations for Lab Experiments

2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has several advantages for lab experiments, including its ability to induce tumor cell death and enhance the activity of chemotherapy drugs and radiation therapy. However, 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has several limitations, including its toxicity and the fact that it has not yet been approved for clinical use.

Future Directions

There are several future directions for 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole research. One area of research is focused on understanding the mechanism of action of 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole and identifying the molecular targets of the compound. Another area of research is focused on developing new formulations of 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole that are more effective and less toxic. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole in cancer patients.

Synthesis Methods

2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylpiperidin-1-amine with ethyl chloroacetate to form 2-(3,5-dimethylpiperidin-1-yl)ethyl chloroacetate. This compound is then reacted with hydrazine hydrate to form 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole. The synthesis method has been optimized to produce high yields of 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole with high purity.

Scientific Research Applications

2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has been studied extensively for its potential use as an anti-cancer agent. In preclinical studies, 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has been shown to have anti-tumor activity against a range of cancer types, including lung, breast, and colon cancer. 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole has also been shown to enhance the activity of chemotherapy drugs and radiation therapy. Clinical trials have been conducted to evaluate the safety and efficacy of 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole in cancer patients, although the results have been mixed.

properties

IUPAC Name

2-[(3,5-dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-4-11-13-14-12(16-11)8-15-6-9(2)5-10(3)7-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHJWFFFELRAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CC(CC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole

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